Product packaging for 1-Pyridin-4-ylethanesulfonic acid(Cat. No.:)

1-Pyridin-4-ylethanesulfonic acid

Cat. No.: B13399665
M. Wt: 187.22 g/mol
InChI Key: RNASMWVEQFLFSS-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Sulfonic Acid Chemistry Frameworks

2-(Pyridin-4-yl)ethanesulfonic acid is a hybrid molecule that embodies the characteristic features of both its constituent functional groups: the pyridine ring and the sulfonic acid moiety. The pyridine component is a six-membered aromatic heterocycle containing a nitrogen atom, which imparts basic properties and the ability to act as a ligand for metal ions. The ethanesulfonic acid group, conversely, is a strong organic acid, making the sulfonate portion a stable anion over a wide pH range.

The covalent linkage of these two groups via an ethyl bridge results in an intramolecular acid-base neutralization. The acidic proton from the sulfonic acid group protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium (B92312) cation and a sulfonate anion within the same molecule. This zwitterionic nature dominates its chemical behavior, leading to high polarity, excellent water solubility, and a high melting point, typically decomposing at elevated temperatures rather than melting. sigmaaldrich.comchemicalbook.com This structure is analogous to "Good's buffers," a series of zwitterionic compounds like MES (2-(N-morpholino)ethanesulfonic acid) developed for their utility in biological research due to their stable pH ranges and minimal interaction with biological systems. wikipedia.orgdrugbank.com The properties of such zwitterionic materials, particularly sulfobetaines, are an active area of research for creating materials with high hydrophilicity. nih.govresearchgate.net

Historical Trajectories and Foundational Discoveries of Related Chemical Entities

The scientific foundation upon which 2-(Pyridin-4-yl)ethanesulfonic acid is understood rests on centuries of developments in heterocyclic and organosulfur chemistry. Pyridine was first isolated from bone oil in the mid-19th century, and its aromatic nature and structure were elucidated over the subsequent decades, a landmark achievement in heterocyclic chemistry. The development of synthetic methods, such as the Hantzsch pyridine synthesis, further expanded access to a vast array of substituted pyridine derivatives.

Concurrently, the study of sulfonic acids progressed significantly. The sulfonation of aromatic compounds became a cornerstone of industrial organic chemistry, crucial for the production of dyes, detergents, and pharmaceuticals. The unique properties of zwitterionic compounds containing both amine and sulfonic acid groups were recognized in the development of biological buffers by Norman Good and his colleagues in the 1960s. wikipedia.org They established design criteria for useful buffers, many of which are met by zwitterionic structures, including high water solubility, minimal solubility in organic solvents, and chemical stability. wikipedia.org The synthesis of pyridinium betaines and related compounds has been the subject of patents for various applications over the years, highlighting a long-standing interest in this class of molecules. google.com

Elucidating the Contemporary Research Significance and Scope of 2-(Pyridin-4-yl)ethanesulfonic Acid

While detailed research focusing exclusively on 2-(Pyridin-4-yl)ethanesulfonic acid is specialized, its structural motifs are highly relevant in modern chemical applications. The primary significance of this and related pyridinium sulfonate compounds lies in materials science and catalysis.

Zwitterionic materials, particularly those based on sulfobetaines, are explored for their antifouling properties, which prevent the unwanted attachment of proteins and microorganisms to surfaces. aiche.org This makes them valuable for biomedical devices and marine coatings. aiche.orguic.edu The incorporation of pyridyl sulfonate moieties into polymers can create "inverted sulfobetaines" which are of interest for their interfacial activity and potential use as surfactants or in complex emulsions. nih.gov

In catalysis, the pyridine moiety can act as a ligand for metal centers, while the sulfonate group can serve as a non-coordinating counter-ion or influence the solubility and stability of the catalyst. For instance, cobalt complexes with pyridine-containing ligands have been investigated as catalysts for water splitting, a critical process for hydrogen fuel production. doi.org The strong binding of pyridine to the metal center is crucial for catalyst stability. doi.org Although direct catalytic applications of 2-(Pyridin-4-yl)ethanesulfonic acid are not widely documented, its structure represents a model for designing water-soluble ligands and organocatalysts.

Interdisciplinary Synergies and Academic Relevance across Chemical Sciences

The study of 2-(Pyridin-4-yl)ethanesulfonic acid and its analogs fosters significant interdisciplinary collaboration. Its zwitterionic nature bridges organic synthesis with physical chemistry, as researchers investigate the relationship between molecular structure and properties like solubility, pKa, and thermal stability. nih.gov

In medicinal chemistry, while this specific compound may not be a drug, the sulfonamide and pyridine structures are prevalent in pharmacologically active molecules. ontosight.ai Research into the synthesis and properties of such compounds can inform the design of new therapeutic agents. Furthermore, its ionic character makes it relevant to the field of electrochemistry, where pyridinium-based ionic liquids are studied as electrolytes. The compound also serves as a building block in synthetic chemistry, classified under heterocyclic and sulfonic acid categories for creating more complex molecules. bldpharm.com The development of materials based on zwitterionic structures for applications ranging from drug delivery to engineering highlights the broad impact of this chemical class. researchgate.netaiche.org

Chemical Data for 2-(Pyridin-4-yl)ethanesulfonic Acid

PropertyValueSource(s)
CAS Number 53054-76-5 sigmaaldrich.comscbt.com
Molecular Formula C₇H₉NO₃S sigmaaldrich.comscbt.com
Molecular Weight 187.22 g/mol sigmaaldrich.comscbt.com
Physical Form Solid sigmaaldrich.com
Melting Point 297-299 °C (decomposes) sigmaaldrich.com
Synonyms 4-Pyridineethanesulfonic acid sigmaaldrich.com
InChI Key RGIIAYDCZSXHGL-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B13399665 1-Pyridin-4-ylethanesulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

1-pyridin-4-ylethanesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-6(12(9,10)11)7-2-4-8-5-3-7/h2-6H,1H3,(H,9,10,11)

InChI Key

RNASMWVEQFLFSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)S(=O)(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Pyridin 4 Ylethanesulfonic Acid and Its Analogues

Development of De Novo Synthetic Pathways

While classical de novo pyridine (B92270) syntheses, such as the Hantzsch or Bohlmann-Rahtz methods, are powerful for creating the pyridine ring from acyclic precursors, their application to the direct synthesis of 2-(Pyridin-4-yl)ethanesulfonic acid is not widely documented. nih.govillinois.edu Such approaches would require complex starting materials bearing the fragile sulfonic acid group or a suitable precursor, which can complicate the cyclization and subsequent aromatization steps. Consequently, synthetic efforts have largely focused on the strategic functionalization of a pre-existing pyridine ring.

A highly plausible and efficient pathway commences with a readily available pyridine derivative, such as 4-picoline, 4-bromopyridine (B75155), or pyridine itself, and introduces the ethanesulfonic acid side chain through a series of regioselective transformations. A key intermediate in this strategy is 4-vinylpyridine (B31050).

The industrial production of 4-vinylpyridine often involves the reaction of 4-picoline (4-methylpyridine) with formaldehyde (B43269) to yield 4-(2-hydroxyethyl)pyridine, which is subsequently dehydrated. chemicalbook.comgoogle.com In a laboratory setting, modern cross-coupling reactions provide an alternative. For instance, a Suzuki coupling between 4-bromopyridine hydrochloride and a vinylboronic acid derivative, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst, yields 4-vinylpyridine. chemicalbook.com

Strategic Functionalization of Pyridine Ring Systems

The introduction of the two-carbon side chain at the C4 position of the pyridine ring is a critical step that can be achieved through various modern synthetic methods.

Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. For the C4-alkylation of pyridine, several regioselective methods have been developed.

One significant challenge in the direct functionalization of pyridine is controlling the position of substitution, as reactions like the Minisci reaction often yield mixtures of isomers. A modern approach to overcome this involves the use of a temporary blocking group on the pyridine nitrogen. This strategy directs the functionalization to the C4 position. For example, a blocking group derived from inexpensive maleic acid can be installed on the pyridine, leading to a stable pyridinium (B92312) salt that undergoes highly regioselective C4-alkylation under Minisci conditions. nih.govchemistryviews.org This method is operationally simple and scalable. nih.gov

Transition-metal catalysis offers another avenue for selective C4-alkylation. Cooperative catalysis using a nickel complex and a Lewis acid (e.g., AlMe₃) can direct the addition of alkenes to the C4 position of pyridine with high selectivity, providing a direct route to 4-alkylpyridines. acs.org Furthermore, photocatalytic methods utilizing electron donor-acceptor (EDA) complexes have been developed for the C4-alkylation of pyridinium derivatives with alkyl bromides under metal-free conditions. organic-chemistry.org

Table 1: Regioselective C4-Alkylation Approaches for Pyridine
MethodReagents/CatalystDescriptionReference
Minisci Reaction with Blocking GroupMaleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈, Carboxylic AcidA temporary blocking group on the nitrogen directs radical alkylation specifically to the C4 position. The blocking group is subsequently removed. nih.govchemistryviews.org
Nickel/Lewis Acid CatalysisNi(cod)₂, N-heterocyclic carbene (IPr), AlMe₃, AlkeneCooperative catalysis enables the direct and selective addition of alkenes to the C4-position of the pyridine C-H bond. acs.org
Photocatalytic AlkylationN-amidopyridinium salt, Alkyl Bromide, Visible LightA metal-free method where an electron donor-acceptor (EDA) complex between the pyridinium salt and bromide initiates a radical chain process for C4-alkylation. organic-chemistry.org

The sulfonic acid group is typically introduced in the final steps of the synthesis. A well-established method for this transformation is the anti-Markovnikov addition of bisulfite to an alkene. In the context of synthesizing 2-(Pyridin-4-yl)ethanesulfonic acid, this involves the radical addition of sodium bisulfite to 4-vinylpyridine. This reaction is typically initiated by a radical source and proceeds in an aqueous medium to furnish the sodium salt of the target sulfonic acid, which can then be acidified.

Alternatively, sulfonation can be achieved using sulfonating agents. While potent agents like fuming sulfuric acid (oleum) are effective, they are harsh and can be non-selective. researchgate.net Milder and more controlled sulfonation can be performed using complexes of sulfur trioxide, such as the SO₃·pyridine or SO₃·DMF complexes. researchgate.net These reagents are particularly useful when dealing with sensitive substrates. The direct sulfonation of an ethylpyridine side chain is challenging; therefore, functional group transformations are preferred.

Derivatization Strategies via the Ethane (B1197151) Linker

Once a two-carbon unit is installed at the C4 position, it can be chemically manipulated to generate the sulfonic acid group.

If 4-(2-hydroxyethyl)pyridine is the intermediate, the hydroxyl group must first be converted into a better leaving group. This can be achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 4-(2-chloroethyl)pyridine (B1610578) or 4-(2-bromoethyl)pyridine. This halide can then undergo nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃), in a reaction known as the Strecker sulfite alkylation, to yield the target sulfonic acid salt.

If 4-vinylpyridine is the intermediate, the derivatization of the ethane linker is accomplished directly by the addition reaction across the double bond as described previously. The addition of sodium bisulfite across the vinyl group is a direct and atom-economical method to install the sulfonic acid moiety at the terminal position of the ethyl chain. wikipedia.org

Exploration of Synthesis for Related Pyridine Sulfonic Acid Derivatives

The synthetic principles applied to 2-(Pyridin-4-yl)ethanesulfonic acid can be extended to prepare related analogues, such as phosphonic acids and pyridine-ureas, which are also of significant interest in medicinal chemistry.

Phosphonic Acid Analogues

Pyridine phosphonic acids are structural analogues where the sulfonic acid group is replaced by a phosphonic acid group [-P(O)(OH)₂]. The synthesis of pyridine-4-phosphonic acid derivatives can be achieved through several methods. A common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a 4-(halomethyl)pyridine with a trialkyl phosphite. Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields the desired phosphonic acid. Another powerful method is the palladium-catalyzed cross-coupling of a 4-halopyridine with a phosphonylating agent like diethyl phosphite. researchgate.net

Pyridine-Ureas

Pyridine-ureas are another important class of derivatives. These compounds are typically synthesized from aminopyridines. The reaction of a 4-aminopyridine (B3432731) with an appropriate isocyanate is a direct and common method for forming the urea (B33335) linkage. Alternatively, 4-aminopyridine can react with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which can then be reacted with another amine. A different strategy involves the Curtius rearrangement of a pyridine-4-carbonyl azide, which is generated from the corresponding carboxylic acid, to produce the isocyanate in situ.

Green Chemistry Principles in the Synthesis of Pyridine Sulfonic Acid Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency.

Key green strategies applicable to the synthesis of these scaffolds include:

Multicomponent Reactions (MCRs) : Reactions like the Hantzsch pyridine synthesis are inherently multicomponent, which increases atom economy and reduces the number of synthetic steps and purification procedures. nih.govresearchgate.net

Catalysis : The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. This is evident in the C-H functionalization methods using transition metals and in photocatalysis, which can often be performed under milder conditions. acs.orgorganic-chemistry.org

Alternative Energy Sources : Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase yields, and sometimes enable reactions that are difficult under conventional heating for the synthesis of pyridine derivatives. researchgate.net

Safer Reagents and Solvents : The replacement of hazardous reagents is crucial. For sulfonation, using SO₃ complexes with pyridine or DMF is a safer alternative to oleum. researchgate.net The use of greener solvents like water, ethanol, or performing reactions under solvent-free conditions also contributes to a more sustainable process. researchgate.net For the conversion of vinyl sulfonate salts to vinyl sulfonic acid, the use of strongly acidic ion exchange resins provides a method for demetallation, avoiding large quantities of mineral acids. google.comgoogleapis.com

By incorporating these principles, the synthesis of 2-(Pyridin-4-yl)ethanesulfonic acid and its analogues can be made more sustainable, cost-effective, and environmentally benign.

Table 2: List of Chemical Compounds
Compound NameMolecular FormulaRole in Synthesis
2-(Pyridin-4-yl)ethanesulfonic acidC₇H₉NO₃STarget Molecule
4-Picoline (4-Methylpyridine)C₆H₇NStarting Material
4-BromopyridineC₅H₄BrNStarting Material
4-VinylpyridineC₇H₇NKey Intermediate
4-(2-Hydroxyethyl)pyridineC₇H₉NOIntermediate
4-(2-Chloroethyl)pyridineC₇H₈ClNIntermediate
Pyridine-4-phosphonic acidC₅H₆NO₃PAnalogue
4-AminopyridineC₅H₆N₂Precursor for Pyridine-Ureas
Sulfur Trioxide Pyridine ComplexC₅H₅NO₃SSulfonating Agent
Sodium SulfiteNa₂SO₃Reagent
Sodium BisulfiteNaHSO₃Reagent

Biocatalytic Transformations in Pyridine Derivatives Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing pyridine heterocycles. andersonsprocesssolutions.com By leveraging the inherent selectivity and efficiency of enzymes, it is possible to develop sustainable routes from renewable feedstocks to valuable pyridine intermediates. ukri.org Research initiatives are actively exploring the combination of methods for generating pyridinedicarboxylic acids from biomass with the biocatalytic reduction of carboxylic sidechains to create 3- and 4-substituted pyridines. ukri.org This approach aims to provide access to key building blocks for the pharmaceutical industry. ukri.org Enzymes such as monooxygenases, ketoreductases, ene reductases, and nitrile hydratases are instrumental in performing a wide array of functional group conversions that can be applied to pyridine precursors. andersonsprocesssolutions.com

The natural cofactor system NAD(P)H/NAD(P)+, which mediates reduction and oxidation in molecular biology, serves as an inspiration for these processes. acs.org This system's ability to undergo reversible hydride transfer is due to the modest aromatic stabilization of the pyridinium ring, which can be disrupted and restored with a relatively low energy cost. acs.org This principle is central to the action of many enzymes being explored for pyridine functionalization. acs.org

The formation of new carbon-carbon (C-C) bonds is a fundamental step in building the complex scaffolds of active pharmaceutical ingredients. Aldol additions, which create a β-hydroxy carbonyl moiety, represent a classic and powerful C-C bond-forming reaction. synarchive.comwikipedia.org In the realm of biocatalysis, aldolase (B8822740) enzymes have emerged as highly effective catalysts for this purpose. andersonsprocesssolutions.comnih.gov

Recent breakthroughs have demonstrated the utility of Pyridoxal-5′-phosphate (PLP)-dependent enzymes, which are not limited to their natural amino acid substrates. acs.org These enzymes have been shown to catalyze aldol-type transformations with abiological primary amines, including (2-azaaryl)methanamines, which are derivatives of pyridine. acs.org This promiscuous aldolase activity allows for the reaction of a pyridine-containing amine with a diverse range of aldehydes, forging a new C-C bond and producing valuable 1,2-amino alcohol products with high diastereo- and enantioselectivity. acs.org This discovery opens a biocatalytic pathway to synthesize analogues of target molecules by elaborating amine substrates through precise C-C bond formation. acs.org

The table below summarizes examples of enzyme classes and their application in C-C bond formation relevant to pyridine derivative synthesis.

Enzyme ClassSubstrate Type 1Substrate Type 2Product TypeKey Features
PLP-dependent Aldolase acs.org(2-Azaaryl)methanaminesAldehydes1,2-Amino AlcoholsHigh stereoselectivity; forms C-C bond on unprotected amine substrates.
Aldolase youtube.com1,3-Dicarbonyl CompoundAldehydeAldol Condensation ProductForms a new C-C bond; the product is a precursor to a dihydropyridine.
Threonine Aldolase acs.orgPrimary AminesAldehydes1,2-Amino AlcoholsShows potential for use with abiological primary amines for diverse product synthesis.

This table is generated based on findings from referenced research to illustrate enzymatic C-C bond formation.

While nature provides a vast arsenal (B13267) of enzymes, their wild-type forms are often not perfectly suited for industrial-scale organic synthesis, exhibiting limitations in stability, activity, or selectivity. tudelft.nl Biocatalyst engineering, particularly through methods like directed evolution, provides the tools to tailor enzymes to meet specific process demands. tudelft.nlyoutube.com This iterative process of generating enzyme variants and screening for improved function allows for the development of highly efficient and selective biocatalysts. youtube.com

A compelling example is the engineering of PLP-dependent aldolases. acs.org Through protein engineering, variants were created that showed improved binding affinity for the (2-azaaryl)methanamine substrates and enhanced catalytic efficiency. acs.org Mechanistic and crystallographic studies revealed how specific mutations enabled this new function, and these beneficial mutations were successfully transferred to other related proteins, showing the generality of the engineering insights. acs.org

The following table illustrates the impact of biocatalyst engineering on reaction outcomes.

CatalystEngineering StrategySubstrate(s)Key ImprovementReference
PLP-dependent Aldolase Protein Engineering (Mutation)(2-Azaaryl)methanamines, AldehydesImproved binding affinity and catalytic efficiency for abiological substrates. acs.org
Saccharomyces cerevisiae Metabolic Engineering (Gene Deletion)Geraniol-derived intermediates5.2-fold increase in selectivity for desired iridoid product by eliminating shunt pathways. nih.gov
Generic Enzyme Directed EvolutionRecemic AmineCreation of highly efficient and enantioselective variants for deracemization. youtube.com

This table is generated from referenced research to highlight the power of engineering in improving biocatalyst performance.

Advanced Coordination Chemistry of 2 Pyridin 4 Ylethanesulfonic Acid and Derived Ligands

Ligand Design Principles and Multifunctional Coordination Modes

The design of ligands based on 1-pyridin-4-ylethanesulfonic acid is centered on its bifunctional nature. The pyridine (B92270) nitrogen atom acts as a classic Lewis base, readily coordinating to a variety of metal centers. Simultaneously, the deprotonated sulfonate group (SO₃⁻) provides an anionic coordination site. The ethyl spacer between these two functionalities imparts a degree of flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The coordination modes of this compound and its analogues are diverse and can include:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen, leaving the sulfonate group uncoordinated or involved in hydrogen bonding interactions within the crystal lattice.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one of the sulfonate oxygen atoms. The flexibility of the ethyl chain is crucial for the formation of a stable chelate ring.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

The pyridine nitrogen coordinates to one metal ion, while the sulfonate group coordinates to another.

The sulfonate group itself can act as a bridge between two metal ions, utilizing two of its oxygen atoms.

This multifunctionality allows for the formation of discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion (size, charge, and coordination preference), the counter-anion present in the reaction, and the solvent system used for synthesis.

Synthesis and Characterization of Metal-Ligand Complexes (e.g., with Ag(I), Pb(II), transition metals)

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of a suitable metal salt with the ligand in a solvent or a mixture of solvents. Hydrothermal or solvothermal methods are often employed to promote the crystallization of the resulting coordination compounds.

Silver(I) Complexes: Silver(I) ions are known for their flexible coordination geometry, which makes them excellent candidates for the construction of diverse supramolecular architectures. With pyridyl-sulfonamide ligands, Ag(I) has been shown to form one-dimensional chains. acs.org In these structures, the silver ions are often coordinated by the pyridine nitrogen atoms of two separate ligands, and the sulfonate or a counter-anion completes the coordination sphere. acs.org For instance, in complexes with N-(pyridin-2-yl)benzenesulfonamide derivatives, Ag(I) centers can exhibit a T-shaped stereochemistry, being coordinated by two pyridyl groups and a trifluoromethanesulfonate (B1224126) anion. acs.org

Lead(II) Complexes: The coordination chemistry of lead(II) is of significant interest due to the influence of the lone pair of electrons on the Pb(II) ion, which can lead to hemidirected or holodirected coordination geometries. In complexes with ligands containing both N- and O-donor sites, such as those derived from pyridine and carboxylic acids (which are analogous to sulfonic acids), Pb(II) can form mononuclear or dinuclear structures. nih.gov The structural diversity is influenced by the nature of the chelating ligand and the various coordination modes of the carboxylate/sulfonate group. nih.gov

Transition Metal Complexes: First-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been complexed with ligands containing both pyridine and sulfonate or other oxygen-donating groups. The resulting complexes exhibit a range of coordination geometries, including octahedral and tetrahedral. For example, in a series of transition metal saccharinate complexes with tris(2-pyridylmethyl)amine, the metal ions display varied coordination environments. rsc.org The synthesis of transition metal complexes with pyridine-amino acid ligands has also been reported, yielding 3D network structures and supramolecular networks. researchgate.net

The characterization of these complexes is typically achieved through a combination of techniques:

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the sulfonate group upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand environment in solution.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complexes and the presence of solvent molecules.

Metal IonLigand SystemObserved Architectures/GeometriesCharacterization Techniques
Ag(I)Pyridyl-sulfonamide1D chains, T-shaped geometrySingle-Crystal X-ray Diffraction, IR, Elemental Analysis
Pb(II)Thiophene-carboxylate and N,N'-donorsMononuclear and dinuclear structuresSingle-Crystal X-ray Diffraction, IR, NMR, TGA
Mn(II)Saccharinate and tris(2-pyridylmethyl)amineCationic complexesSingle-Crystal X-ray Diffraction, UV-Vis, IR, ESI-MS, NMR
Cu(II)Pyridine-amino acidSupramolecular networkSingle-Crystal X-ray Diffraction, Photoluminescence
Zn(II)Pyridine-amino acid3D network structureSingle-Crystal X-ray Diffraction, Photoluminescence

Supramolecular Architecture and Polymeric Coordination Assemblies (e.g., helicates, one-dimensional chains)

A key feature of the coordination chemistry of this compound is its ability to form extended supramolecular architectures. The bridging capability of the ligand, connecting metal centers through its pyridine and sulfonate ends, is fundamental to the construction of coordination polymers.

One-Dimensional (1D) Chains: The most common supramolecular motif observed for bifunctional ligands like this compound is the one-dimensional chain. These chains can be linear, zigzag, or helical. For example, Ag(I) complexes with bidentate ligands bearing secondary sulfonamide groups have been shown to form extended 1D chains through hydrogen bonds between the sulfonamide N-H and the pyridine nitrogen. acs.org In other cases, continuous 1D homochiral chains and helical polymers of Ag(I) with sulfonamide-containing pyridyl ligands have been observed. acs.org

The formation of these 1D assemblies is often directed by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding (e.g., involving the sulfonate oxygens and co-crystallized solvent molecules) and π-π stacking interactions between the pyridine rings of adjacent chains. These non-covalent interactions play a crucial role in organizing the 1D chains into higher-dimensional (2D or 3D) supramolecular networks. For instance, individual 1D chains can be associated into 3D networks via C-H···O interactions. acs.org

Helicates: While not explicitly reported for this compound itself, the formation of helical structures is a known feature in the supramolecular chemistry of related pyridyl ligands. The inherent twist in the coordination of flexible ligands around metal centers can lead to the spontaneous formation of single or double helicates.

The final supramolecular architecture is a result of a delicate balance of several factors, including the coordination preferences of the metal ion, the flexibility of the ligand, the presence of suitable hydrogen bond donors and acceptors, and the potential for π-π stacking.

Investigations into Solution-Phase Coordination Dynamics and Thermodynamic Stability

Potentiometric or spectrophotometric titrations are common methods used to determine these stability constants. For instance, studies on pyridyl sulfonamide ligands with Cu(II) and Zn(II) have revealed the formation of both ML and ML₂ complexes, with the stability being influenced by the specific ligand structure.

The chelate effect is a significant factor contributing to the thermodynamic stability of complexes where this compound acts as a bidentate ligand. The formation of a chelate ring is entropically more favorable than the coordination of two separate monodentate ligands. beloit.edu

The thermodynamic stability of metal complexes is influenced by several factors:

Nature of the Metal Ion: The charge-to-radius ratio and the electronic configuration of the metal ion play a crucial role.

Ligand Basicity: The basicity of the pyridine nitrogen influences the strength of the M-N bond.

Chelate Ring Size: The length of the ethyl spacer in this compound determines the size of the chelate ring, which in turn affects its stability.

Solvent Effects: The nature of the solvent can influence the stability of the complexes through solvation of the metal ion and the ligand.

Metal IonLigand SystemStability Constant (log K)Method
Be(II)p-substituted N-phenylbenzohydroxamic acidsLinear relationship with pKaPotentiometric titration
Pb(II)ChlorideDetermined as a function of temperature and ionic strengthSpectrophotometric titration
Lanthanides(III)1-(3-aryl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acidsStabilities increase with decreasing ionic radiiPotentiometric and spectrophotometric methods

Note: The data presented is for analogous ligand systems and serves to illustrate the principles of thermodynamic stability.

Computational Approaches in Predicting Coordination Geometries and Energies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the coordination chemistry of ligands like this compound. These methods can provide insights into:

Coordination Geometries: DFT calculations can be used to predict the most stable coordination geometries of metal complexes, including bond lengths and angles. This is particularly useful for understanding the preferred coordination modes of the ligand and the resulting structures of the complexes.

Coordination Energies: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. This allows for a comparison of the relative stabilities of different coordination modes and complexes with different metal ions.

Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectra, such as IR and NMR, by calculating the vibrational frequencies and chemical shifts of the complexes.

Reaction Mechanisms: DFT can be used to model the pathways of complex formation and ligand exchange reactions, providing insights into the kinetics and mechanisms of these processes.

For example, DFT calculations have been used to understand the influence of ligand substituents on the spin state of iron(II) complexes with di(pyrazol-1-yl)pyridine ligands. These studies have shown how the conformation of substituents can perturb the ligand field of the metal center.

Influence of Pyridine Nitrogen and Sulfonate Anion on Metal Chelation and Binding Affinity

The coordination behavior of this compound is a direct consequence of the interplay between its two functional groups: the pyridine nitrogen and the sulfonate anion.

Pyridine Nitrogen: The pyridine nitrogen is a relatively soft Lewis base, showing a preference for coordinating to softer metal ions such as Ag(I) and transition metals in their lower oxidation states. The π-system of the pyridine ring can also participate in π-π stacking interactions, which contribute to the stabilization of supramolecular architectures. The steric environment around the pyridine nitrogen can be modified to tune the properties of the resulting complexes.

Sulfonate Anion: The sulfonate group is a hard Lewis base, composed of a central sulfur atom and three oxygen atoms. It is anionic and can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The sulfonate group generally prefers to coordinate to harder metal ions, such as Pb(II) and early transition metals. The oxygen atoms of the sulfonate group are also excellent hydrogen bond acceptors, playing a significant role in the formation of extended hydrogen-bonded networks that stabilize the crystal structures of the complexes.

The combination of a softer pyridine donor and a harder sulfonate donor makes this compound a "hard-soft" ligand. This allows it to coordinate to a wide range of metal ions and to act as a versatile building block for the construction of heterometallic complexes. The balance between the coordinating ability of the pyridine nitrogen and the sulfonate anion, along with the flexibility of the ethyl spacer, dictates the final structure and properties of the metal complexes. The presence of both donor types within the same molecule is key to its ability to form stable chelate rings and to act as an effective bridging ligand in the formation of coordination polymers. beloit.edu

Mechanistic Studies and Applications in Catalysis

Catalytic Roles in Homogeneous Systems

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, pyridinium (B92312) salts, the protonated form of pyridine (B92270) derivatives like 1-Pyridin-4-ylethanesulfonic acid, exhibit versatile reactivity. researchgate.netsioc-journal.cn These salts can function as electrophiles or participate in 1,3-dipolar additions and other reactions. sioc-journal.cn The inherent basicity of the pyridine nitrogen, coupled with the electron-withdrawing nature of the pyridinium cation, underpins their utility in a variety of organic syntheses. sioc-journal.cn

While specific studies detailing the homogeneous catalytic activity of this compound are not extensively documented, the broader class of pyridinium salts has been investigated. For instance, pyridinium salts derived from amino acids have been successfully employed as alkylating agents in enantioselective α-alkylation of aldehydes, activated by visible light. nih.gov This suggests a potential avenue for this compound to act as a bifunctional catalyst, where the sulfonic acid moiety could protonate reactants while the pyridine core participates in the catalytic cycle. Further research is needed to fully elucidate the specific roles this compound can play in homogeneous systems.

Design and Performance of Heterogeneous Catalysts Utilizing Sulfonic Acid Functionalities

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is crucial for industrial applications due to ease of separation and potential for recycling. The sulfonic acid group of this compound makes it an ideal candidate for incorporation into solid acid catalysts.

Solid Acid Catalysis in Organic Transformations (e.g., esterification, alkylation, multi-component reactions)

Solid acid catalysts are widely used in a range of organic transformations. nih.gov The sulfonic acid functionality is a strong Brønsted acid site, capable of catalyzing reactions such as esterification, alkylation, and multi-component reactions. For example, the Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental organic reaction. iau.ir A catalyst like this compound, particularly when immobilized on a solid support, could efficiently drive such reactions.

A related compound, N-sulfonic acid pyridinium-4-carboxylic acid chloride, has been synthesized and demonstrated as an effective catalyst for the one-pot, four-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. iau.ir This highlights the potential of pyridinium sulfonic acids in facilitating complex multi-component reactions under solvent-free conditions. iau.ir Similarly, nano-silica supported ethane-sulfonic acid has been shown to be an efficient heterogeneous catalyst for the synthesis of xanthene and acridine (B1665455) derivatives. researchgate.netoiccpress.com These examples strongly suggest that immobilized this compound would be a highly effective solid acid catalyst for a variety of organic transformations.

Immobilization Strategies and Catalyst Recyclability

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. Various immobilization strategies can be employed to heterogenize sulfonic acid-containing catalysts. A common approach involves grafting the catalyst onto a solid support. For instance, sulfonic acid groups have been successfully attached to the surface of silica (B1680970) nanoparticles. researchgate.netoiccpress.com Another strategy is the use of polymeric supports, such as Merrifield resin, a chloromethylated polystyrene-based polymer. mdpi.com This resin can be functionalized to ionically immobilize catalysts, preventing leaching and allowing for efficient recovery and reuse. mdpi.com

The recyclability of such supported catalysts has been demonstrated. Nano-silica supported ethane-sulfonic acid was reused for at least seven cycles without a significant decrease in its catalytic activity. researchgate.netoiccpress.com This robust recyclability is a critical factor for the development of sustainable chemical processes. The co-immobilization of different catalytic species on a single support has also been explored, such as the successful co-immobilization of palladium and lipase (B570770) on mesocellular foam for the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate. nih.gov This tandem catalysis approach opens up possibilities for complex, multi-step reactions in a single reactor.

Electrocatalytic Applications (e.g., CO2 electroreduction in acidic media)

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. researchgate.net Performing CO2 reduction in acidic media is advantageous as it can suppress the formation of carbonate byproducts, a major issue in neutral or alkaline electrolytes. researchgate.netnih.govrsc.org However, the competing hydrogen evolution reaction (HER) is a significant challenge in acidic conditions. nih.govrsc.org

Pyridine-based catalysts have shown promise in selectively reducing CO2 in acidic environments. nih.gov While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, hybrid catalysts composed of copper active sites stabilized within a network of tungsten trioxide nanowires have been developed to circumvent the kinetically favored hydrogen evolution in acids. acs.org It is proposed that the local environment of the catalyst plays a crucial role in determining selectivity. The presence of a sulfonic acid group in close proximity to the pyridine ring, as in this compound, could potentially modulate the local pH at the electrode surface, thereby influencing the competition between CO2 reduction and HER. Further investigation into the electrocatalytic performance of this compound and its derivatives is warranted to explore this potential.

Biomimetic Catalysis and Enzyme Analogues

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by creating synthetic catalysts that mimic their active sites and reaction mechanisms. The structural motifs present in this compound, namely the pyridine ring and the sulfonic acid group, are found in various biological systems and can be incorporated into enzyme analogues.

For example, pyridine-containing substrate analogues have been designed as inhibitors for human cytochrome P450 8B1, an enzyme implicated in type 2 diabetes and nonalcoholic fatty liver disease. nih.gov In a different approach, a tandem catalyst system involving the co-immobilization of palladium and the enzyme lipase on a mesoporous foam was used for the chemoenzymatic synthesis of (R)-1-(pyridin-4-yl)ethyl acetate. nih.gov This system combines a metal-catalyzed hydrogenation with an enzyme-catalyzed kinetic resolution. nih.gov While not a direct mimic, this work demonstrates the compatibility of pyridine-containing molecules with biological catalysts. The sulfonic acid group in this compound could serve to anchor the molecule to a support or to create a specific microenvironment that could influence the activity of a co-immobilized enzyme, offering a pathway for the development of novel biomimetic systems.

In-depth Mechanistic Investigations of Catalytic Cycles (e.g., oxidative addition, migratory insertion, beta-hydride elimination in C-H functionalization)

Understanding the fundamental steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, is crucial for catalyst design and optimization. medium.com While detailed mechanistic studies specifically on this compound are scarce, research on related pyridine-containing catalysts provides a framework for the types of transformations it could mediate.

The functionalization of C-H bonds is a major goal in synthetic chemistry, and pyridine derivatives are often used as directing groups or ligands in these reactions. beilstein-journals.org For example, pyridine(diimine) iron complexes have been studied for the catalytic borylation of heteroarenes, with investigations revealing that C(sp2)-H activation is facile, while the C(sp2)-B formation step can be turnover-limiting. acs.orgnih.gov

Computational and Theoretical Investigations of 2 Pyridin 4 Ylethanesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

No dedicated studies employing quantum chemical calculations such as Density Functional Theory (DFT) or Hartree-Fock methods for 1-Pyridin-4-ylethanesulfonic acid have been identified. Such studies would be necessary to provide specific data on the following aspects.

Elucidation of Electronic Structures and Bonding Characteristics

Without specific quantum chemical calculations, a detailed description of the electronic structure, molecular orbital energies, electron density distribution, and bonding characteristics of this compound cannot be generated.

Reaction Pathway Elucidation and Transition State Analysis

There is no available research that elucidates potential reaction pathways or analyzes transition states involving this compound through computational methods.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A computational prediction and detailed interpretation of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions) for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published molecular dynamics (MD) simulation studies for this compound were found. Consequently, an analysis of its conformational landscape, flexibility, and specific intermolecular interaction patterns (e.g., with solvent molecules or other species) based on MD simulations cannot be provided.

Quantitative Structure-Reactivity Relationships and Predictive Modeling

A search for Quantitative Structure-Reactivity Relationship (QSAR) models where this compound is included as part of the dataset or as a subject of prediction yielded no results. Therefore, no predictive modeling data or discussion of its structural features in relation to its reactivity can be presented.

Theoretical Determination of Protonation States and Acid Dissociation Constants (pKa)

There are no available theoretical studies that have calculated the protonation states or determined the acid dissociation constants (pKa) of the sulfonic acid and pyridinium (B92312) groups of this compound using computational methods.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Pyridin-4-ylethanesulfonic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide definitive evidence for the presence of the pyridyl and ethylsulfonate moieties. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with distinct chemical shifts for the protons at the 2, 6 and 3, 5 positions due to their different electronic environments. The methylene (B1212753) protons of the ethyl group adjacent to the pyridine ring and the sulfonate group will also exhibit characteristic chemical shifts and coupling patterns, confirming their linkage.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (aromatic, aliphatic).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, establishing direct and one-bond correlations between protons and carbons, respectively. This comprehensive NMR analysis provides an unequivocal structural elucidation of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing its molecular vibrations. These techniques provide a unique "vibrational fingerprint" of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key characteristic absorption bands for this compound include:

S-O stretching: Strong absorption bands are expected in the region of 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻).

C=N and C=C stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed in the 3000-2850 cm⁻¹ range.

S-C stretching: A weaker absorption band corresponding to the S-C bond stretch is expected around 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring and the sulfonate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pH Sensing Mechanisms

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The pyridine ring, being an aromatic system, is the primary chromophore responsible for the absorption of UV-Vis light. The absorption maxima (λmax) are indicative of the π → π* and n → π* electronic transitions within the molecule.

The position and intensity of these absorption bands are sensitive to the solvent polarity and, crucially, the pH of the solution. The nitrogen atom in the pyridine ring can be protonated or deprotonated depending on the pH. This change in the electronic structure of the pyridinium (B92312) ion versus the neutral pyridine ring leads to a shift in the absorption wavelength. This phenomenon forms the basis for the potential use of this compound as a pH indicator. By monitoring the changes in the UV-Vis spectrum as a function of pH, the pKa of the pyridinium nitrogen can be determined spectrophotometrically.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and investigating its structural integrity through fragmentation analysis. The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization technique) in the mass spectrum will correspond to the exact molecular mass of the compound.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its chemical formula.

Furthermore, by analyzing the fragmentation pattern, valuable structural information can be obtained. The fragmentation of this compound would likely involve the cleavage of the C-S bond and fragmentation of the ethyl chain and the pyridine ring. The observed fragment ions can be pieced together to corroborate the structure determined by other spectroscopic methods.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

X-ray crystallography can also reveal information about the intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. This is particularly relevant for a zwitterionic compound like this compound, where strong electrostatic interactions between the positively charged pyridinium nitrogen and the negatively charged sulfonate group are expected to play a significant role in its solid-state structure.

Potentiometric and Spectrophotometric Techniques for Acid Dissociation Constant Determination

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the pyridinium nitrogen in this compound.

Potentiometric Titration: This classic method involves titrating a solution of this compound with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a pH meter. The pKa value can be determined from the midpoint of the titration curve, where half of the pyridinium ions have been neutralized.

Spectrophotometric Titration: As mentioned in section 6.3, the change in the UV-Vis absorbance spectrum with pH can be utilized to determine the pKa. By measuring the absorbance at a specific wavelength at various pH values, a sigmoidal curve is obtained. The pKa corresponds to the pH at the inflection point of this curve. This method is particularly useful for compounds with strong chromophores near the acidic site.

The determination of the pKa is essential for understanding the behavior of this compound in solution and for its potential applications in areas such as buffer preparation and pH sensing.

Elucidation of Biological Activity Mechanisms in Vitro and Mechanistic Focus

Mechanisms of Enzyme Inhibition (e.g., aldose reductase, acetylcholinesterase, butyrylcholinesterase, RORγt, glucokinase, histone lysine (B10760008) demethylases)

There is no specific evidence in the reviewed literature detailing the inhibitory activity of 1-Pyridin-4-ylethanesulfonic acid against the listed enzymes. Research on other pyridine-containing molecules, however, indicates that the pyridine (B92270) scaffold is a common feature in various enzyme inhibitors. For instance, different pyridine derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase and histone lysine demethylases. However, without direct experimental data, the inhibitory potential and mechanism of this compound remain speculative.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridine derivatives, SAR studies have explored how modifications to the pyridine ring and its substituents influence biological activity against various targets nih.gov. Computational studies on pyridine compounds analyze how factors like electrostatic potential and the presence of specific functional groups affect their reactivity and interaction with biological molecules researchgate.net. However, no SAR studies specifically centered on this compound and its activity against defined biological targets were identified. Such studies would be necessary to understand how the ethanesulfonic acid moiety at the 4-position of the pyridine ring contributes to or modulates any potential biological effects.

Interactions with Biological Buffers and Medium Components (e.g., HEPES) in In Vitro Systems

In vitro assays are fundamental to understanding biological mechanisms. The choice of buffering agent in these assays can sometimes influence experimental outcomes. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a common zwitterionic buffer used to maintain a stable pH in cell culture media. nih.gov

Studies have shown that HEPES can affect ATP-dependent cellular processes, potentially by increasing ATP production. This can lead to altered results in assays involving P-glycoprotein (P-gp) substrates and other ATP-dependent transporters. For example, the presence of HEPES has been reported to enhance the efflux of certain P-gp substrates, thereby reducing their intracellular accumulation. nih.gov While these findings are significant for in vitro experimental design, there is no specific research available on the direct chemical or biological interactions between this compound and HEPES or other common buffer components.

Mechanisms of Chemo- and Biosensing Applications (e.g., detection of metal ions, anions, pH)

Pyridine and its derivatives are often used in the development of chemosensors due to the coordinating ability of the nitrogen atom in the pyridine ring. These compounds can be designed to exhibit changes in their optical or electrochemical properties upon binding to specific analytes like metal ions. However, a search of the scientific literature did not yield any studies describing the application or mechanistic principles of this compound in chemo- or biosensing for the detection of metal ions, anions, or pH. A patent mentions the compound in the context of a composition for chemical-mechanical polishing, which is unrelated to biological sensing applications google.com.

Application of Molecular Docking and Other Computational Biology Approaches in Mechanistic Research

Molecular docking and other computational methods are powerful tools for predicting the binding affinity and interaction patterns between a small molecule and a biological target. nih.govresearchgate.net These in-silico techniques are frequently applied to pyridine derivatives to explore their potential as therapeutic agents. For example, docking studies have been used to evaluate the binding of pyridine-containing compounds to the active sites of various enzymes and receptors, providing insights that guide the synthesis and biological testing of new molecules. researchgate.netnih.gov

Despite the widespread use of these computational approaches, no specific molecular docking or dynamics simulation studies for this compound were found in the reviewed literature. Such studies would be invaluable for predicting potential biological targets and elucidating its binding mode at an atomic level, thereby providing a rational basis for future experimental investigation.

Material Science Applications of 2 Pyridin 4 Ylethanesulfonic Acid Derivatives

Integration into Functional Polymeric Systems

The incorporation of pyridyl and sulfonic acid functionalities into polymer chains imparts unique properties, leading to the development of materials such as proton exchange membranes and zwitterionic polymers with specialized functions.

Derivatives of 1-pyridin-4-ylethanesulfonic acid are valuable monomers for creating zwitterionic polymers. These polymers, which contain an equal number of cationic and anionic groups on the same repeating unit, exhibit excellent hydrophilicity and resistance to nonspecific protein adsorption. This "antifouling" property is highly sought after in biomedical applications. For instance, polymers based on sulfobetaine, a class of zwitterionic compounds structurally similar to this compound, have demonstrated remarkable efficiency in suppressing protein aggregation and can even facilitate the refolding of denatured proteins. nih.govnih.gov The synthesis of such polymers often involves the polymerization of vinyl-functionalized monomers containing both a cationic center and a sulfonate group.

Furthermore, copolymers synthesized from monomers containing pyridyl and sulfonic acid groups, such as 4-vinylpyridine (B31050) and 4-styrenesulfonic acid, have been investigated for their potential as proton exchange membranes (PEMs) in fuel cells. orientjchem.orgbwise.kr The sulfonic acid groups provide proton conductivity, while the pyridine (B92270) moieties can be involved in crosslinking, enhancing the mechanical and thermal stability of the membrane. bwise.kr The ability to control the ratio of these monomers allows for the fine-tuning of the membrane's properties, such as ion exchange capacity and water uptake.

Table 1: Examples of Functional Polymeric Systems Based on Pyridyl and Sulfonic Acid Monomers

Monomer 1 Monomer 2 Polymer Type Key Properties Potential Application
4-styrenesulfonic acid sodium salt 4-vinylpyridine Copolymer Proton conductivity, crosslinkable Proton Exchange Membranes (PEMs) bwise.kr

Design and Fabrication of Functionalized Surfaces and Interfaces

The pyridyl group in this compound derivatives serves as an effective anchor for grafting these molecules onto various surfaces, enabling the precise control of interfacial properties.

Self-assembled monolayers (SAMs) are a powerful tool for modifying surface properties at the molecular level. Pyridine-terminated thiols have been shown to form highly ordered and densely packed SAMs on gold substrates. rsc.orgnih.gov These functionalized surfaces can then be used for a variety of applications, including the controlled deposition of nanoparticles. For example, palladium nanoparticles have been successfully electrodeposited onto pyridine-terminated SAMs, with the pyridine moieties acting as coordination sites for the metal ions. nih.gov This approach allows for the creation of surfaces with well-defined catalytic or electronic properties.

Similarly, silica (B1680970) surfaces can be functionalized with pyridyl-containing molecules. This can be achieved through the reaction of silane (B1218182) coupling agents with the hydroxyl groups on the silica surface, followed by the attachment of the pyridine-containing molecule. researchgate.netmdpi.com Such modifications can be used to create stationary phases for chromatography or to develop materials with specific adsorption properties. For instance, silica functionalized with a pyridinium (B92312) group has been used as an adsorbent for the removal of textile dyes from aqueous solutions. researchgate.net

Table 2: Surface Functionalization Strategies Using Pyridine-Containing Molecules

Substrate Functionalizing Agent Method Application
Gold Pyridine-terminated thiol Self-Assembled Monolayer (SAM) Nanoparticle deposition, sensor surfaces rsc.orgnih.gov
Silica Pyridyl-functionalized silane Grafting Chromatography, selective adsorption researchgate.netmdpi.com

Development of Advanced Sensing Materials (e.g., fluorescent pH sensors, specific ion sensors)

The pyridyl group in derivatives of this compound is a key component in the design of fluorescent sensors for pH and specific ions. The nitrogen atom in the pyridine ring can act as a proton acceptor or a metal coordination site, leading to changes in the fluorescence properties of the molecule.

Fluorescent pH sensors can be developed based on the protonation/deprotonation of the pyridine ring, which can alter the electronic structure and, consequently, the fluorescence emission of a nearby fluorophore. While direct examples using this compound are not prevalent, the principle is well-established with other pyridyl-containing fluorescent dyes. nih.gov

More prominently, pyridyl-containing ligands are extensively used in the construction of fluorescent chemosensors for metal ions. nih.govnih.gov These sensors typically consist of a fluorophore linked to a receptor unit containing one or more pyridine rings. Upon binding of a specific metal ion to the pyridyl nitrogen(s), the fluorescence of the molecule can be either enhanced ("turn-on" sensor) or quenched ("turn-off" sensor). The selectivity of the sensor for a particular ion is determined by the specific coordination geometry and affinity of the receptor site. researchgate.net For example, a novel pyridyl-based ligand has been developed as a "turn-on" fluorescent sensor for mercuric ions (Hg²⁺) in aqueous solutions. nih.gov

Furthermore, supramolecular aggregates of certain pyridine derivatives, such as 4-(pyrrol-1-yl)pyridine, have been shown to act as chemodosimeters for anions like nitrite (B80452) in aqueous solutions, detectable by the naked eye. mdpi.com

Role in Hybrid Organic-Inorganic Composite Materials

The bifunctional nature of this compound derivatives makes them excellent candidates for bridging organic and inorganic components to create hybrid materials with synergistic properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridyl group is a common functional group used in the organic linkers of MOFs. wikipedia.org These materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. When the organic linker also contains a fluorescent moiety, the resulting MOF can be used for chemical sensing. The sulfonic acid group in a derivative of this compound could provide additional functionality, such as proton conductivity or a site for further post-synthetic modification.

Hybrid materials based on silica are another important area where these derivatives can be applied. The sulfonic acid group can interact with the silica surface through hydrogen bonding or covalent linkages, while the pyridyl group can provide a site for metal coordination or catalysis. researchgate.netnih.govresearchgate.net For example, ionic hybrid materials containing a pyridinium group grafted onto a silica matrix have been used for the removal of dyes from wastewater. researchgate.net The combination of the robust, high-surface-area silica support with the functional organic moiety leads to a material with enhanced performance.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-vinylpyridine
4-styrenesulfonic acid
Sulfobetaine methacrylate
Pyridine-terminated thiol
Trifluoroacetylpyridinium
4-(pyrrol-1-yl)pyridine
Mercuric ion
Nitrite

Prospective Research Trajectories and Addressing Future Challenges

Innovations in Sustainable and Efficient Synthetic Strategies

Future research into the synthesis of 1-Pyridin-4-ylethanesulfonic acid will likely prioritize the development of sustainable and efficient methodologies. Current synthetic routes for analogous pyridyl-alkanesulfonic acids often involve multi-step processes that may utilize harsh reagents or generate significant waste. prepchem.comresearchgate.net Innovations in this area could focus on green chemistry principles, such as one-pot multicomponent reactions that enhance atom economy and reduce reaction times. nih.gov The use of microwave-assisted organic synthesis could also offer a pathway to improved yields and shorter reaction times, as has been demonstrated for other pyridine (B92270) derivatives. nih.gov Furthermore, exploring biocatalytic routes, employing enzymes to construct the target molecule, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

Advancement of Highly Selective and Robust Catalytic Systems

The pyridine nitrogen atom in this compound presents a potential coordination site for metal centers, suggesting its application in catalysis. Future research could explore the design and synthesis of novel organometallic complexes where this compound acts as a ligand. The development of chiral pyridine-derived ligands has been crucial in asymmetric catalysis, and tailoring the structure of this compound could lead to new catalysts with high enantioselectivity. acs.org Additionally, sulfonic acid-functionalized ionic liquids with pyridinium (B92312) cations have been investigated for their acidic and catalytic properties. researcher.liferesearchgate.net Investigating the catalytic activity of this compound itself, or its derivatives, in acid-catalyzed reactions is a plausible research avenue. The development of pyridinium-based catalysts for various organic transformations, such as esterification and condensation reactions, highlights the potential for this class of compounds. nih.gov

Rational Design of Multi-functional Materials with Tailored Properties

The combination of a pyridine ring and a sulfonic acid group in one molecule opens up possibilities for the rational design of multi-functional materials. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. nih.govrsc.orgacs.org The sulfonic acid group, being a strong acid, can introduce proton conductivity or be used to modulate the electronic properties of materials. Research could be directed towards the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this compound as a monomer or ligand. These materials could exhibit interesting properties for applications in proton exchange membranes for fuel cells, sensors, or as platforms for controlled drug delivery. The self-assembly of pyridine derivatives has been shown to form well-ordered nanostructures, and the specific structure of this compound could be exploited to create novel nanoarchitectures. rsc.org

Deepening the Mechanistic Understanding of Biological Interactions through Advanced Biophysical Approaches

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and FDA-approved drugs. nih.govnih.gov The pyridine ring can act as a hydrogen bond acceptor and participate in aromatic interactions with biological macromolecules. The sulfonic acid group is highly polar and can engage in strong electrostatic interactions. Future research should involve investigating the biological activity of this compound. This could begin with screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibition. researchgate.netajrconline.org Advanced biophysical techniques, such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance, could be employed to study the binding interactions of this compound with proteins and other biological targets. researchgate.netmdpi.com Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Science

The integration of computational and experimental approaches will be vital for accelerating research on this compound. Computational methods, such as Density Functional Theory (DFT), can be used to predict the compound's geometric and electronic properties, as well as its reactivity. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the potential binding modes and affinities of this compound with various biological targets, guiding experimental screening efforts. openmedicinalchemistryjournal.comnih.gov This synergistic approach, often referred to as computer-aided drug design (CADD), has become an indispensable tool in modern medicinal chemistry. tum.de By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound to develop new catalysts, materials, and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Pyridin-4-ylethanesulfonic acid with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of pyridine derivatives under controlled conditions. A common approach is reacting 4-vinylpyridine with sulfonating agents like chlorosulfonic acid in anhydrous solvents (e.g., dichloromethane) at 0–5°C. Post-reaction neutralization with NaOH ensures the formation of the sodium salt, which improves solubility. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol:ethyl acetate gradients) is critical to remove unreacted precursors. Detailed procedural steps, including stoichiometry and safety protocols, should follow guidelines for experimental reproducibility outlined in crystallography and organic chemistry journals .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring integrity and sulfonic acid group attachment. D2_2O exchangeable proton signals (e.g., -SO3_3H) should be noted .
  • FT-IR : Peaks near 1040–1220 cm1^{-1} (S=O stretching) and 1600 cm1^{-1} (pyridine ring vibrations) validate functional groups.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS ensure purity and molecular weight confirmation. Cross-validate results with reference standards from authoritative databases like NIST .

Q. How can reaction conditions be optimized to enhance sulfonic acid group introduction efficiency?

  • Methodological Answer : Key variables include:

  • Temperature : Lower temperatures (0–10°C) minimize side reactions during sulfonation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dialysis for purification.
  • Catalysts : Lewis acids (e.g., AlCl3_3) can accelerate sulfonation but must be removed via aqueous workup. Systematic Design of Experiments (DoE) approaches, such as fractional factorial designs, help identify optimal conditions while adhering to reproducibility standards .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from sample polymorphism or hydration state differences. Use SHELXL for refining crystal structures, ensuring hydrogen bonding and torsional angles align with DFT-calculated geometries . Validate spectroscopic data by comparing experimental IR/NMR with computational predictions (e.g., Gaussian or ORCA software). If conflicts persist, re-examine sample preparation: crystallize under varied conditions (e.g., slow evaporation vs. diffusion) and confirm purity via TLC or elemental analysis .

Q. What strategies address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization. Conduct pH-solubility profiling (e.g., shake-flask method across pH 2–12) to identify zwitterionic forms. Use Hansen Solubility Parameters (HSP) to correlate solvent polarity with solubility trends. For non-polar solvents, consider surfactant-mediated dispersion (e.g., SDS micelles) and validate via dynamic light scattering (DLS). Document all solvent grades and equilibration times to ensure reproducibility .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).
  • Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C/75% RH for 4 weeks, quantifying hydrolyzed byproducts (e.g., pyridine-4-ethanol) via LC-MS. Statistical tools like ANOVA can assess significance of degradation pathways .

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